15-Oxospiramilactone

Catalog No.
S536828
CAS No.
1053172-87-4
M.F
C22H30O4
M. Wt
358.478
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Oxospiramilactone

CAS Number

1053172-87-4

Product Name

15-Oxospiramilactone

IUPAC Name

(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione

Molecular Formula

C22H30O4

Molecular Weight

358.478

InChI

InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1

InChI Key

RCPPZYXWUAJXMA-KGYWYPJXSA-N

SMILES

CC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2

Solubility

Soluble in DMSO

Synonyms

NC043; NC-043; NC 043.

Description

The exact mass of the compound (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione is 358.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

15-Oxospiramilactone is a semi-synthetic diterpenoid compound derived from natural sources, characterized by its unique structure that includes a lactone functional group. This compound has garnered attention for its potential therapeutic properties, particularly in the context of mitochondrial function and cellular signaling pathways. The molecular formula for 15-oxospiramilactone is C22H30O5, with a molecular weight of approximately 370 Da. Its structural features allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

Typical of diterpenoids. These include:

  • Esterification: The lactone group can undergo hydrolysis or transesterification reactions, which can be utilized to modify its properties for drug design.
  • Reduction: The compound can be reduced to form various derivatives, which may exhibit altered biological activities.
  • Oxidation: Oxidative transformations can also occur, potentially enhancing its reactivity and interaction with biological systems.

These reactions are crucial for understanding the compound's stability and reactivity in biological environments .

Research has demonstrated that 15-oxospiramilactone exhibits significant biological activities:

  • Mitochondrial Fusion Induction: It promotes mitochondrial fusion by inhibiting the deubiquitinase USP30, leading to increased non-degradative ubiquitination of mitofusins Mfn1 and Mfn2. This action restores mitochondrial morphology and function, which is vital for cellular health .
  • Wnt Signaling Pathway Modulation: The compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in various cancers and developmental processes. This inhibition occurs through interference with Wnt3a or lithium chloride-stimulated reporter activity in cell lines .
  • Neuroprotective Effects: Given its role in mitochondrial dynamics, it may have potential applications in treating neurodegenerative diseases where mitochondrial dysfunction is a hallmark .

The synthesis of 15-oxospiramilactone typically involves several steps, including:

  • Extraction from Natural Sources: Initial isolation from plant sources known to produce related diterpenoids.
  • Chemical Modifications: Semi-synthetic methods are employed to introduce specific functional groups or modify existing ones. Common reagents include:
    • Thionyl chloride for chlorination
    • Pyridine as a solvent
    • Dimethyl sulfoxide for oxidation reactions
  • Purification: Techniques such as chromatography are used to purify the final product from by-products and unreacted materials .

15-Oxospiramilactone has several promising applications:

  • Pharmaceutical Development: Its ability to modulate mitochondrial dynamics positions it as a candidate for developing treatments for diseases characterized by mitochondrial dysfunction, such as Alzheimer's disease and Parkinson's disease.
  • Cancer Therapy: By inhibiting Wnt signaling, it may serve as a therapeutic agent in certain cancers where this pathway is aberrantly activated .
  • Research Tool: It can be used in laboratory settings to study mitochondrial functions and signaling pathways related to cellular health and disease mechanisms .

Studies on the interactions of 15-oxospiramilactone reveal its ability to bind selectively to various proteins involved in mitochondrial dynamics and cellular signaling:

  • Mitofusins (Mfn1 and Mfn2): Enhanced ubiquitination of these proteins leads to improved mitochondrial fusion.
  • USP30: The direct inhibition of this deubiquitinase by 15-oxospiramilactone is crucial for its biological effects on mitochondrial morphology .

These interactions highlight the compound's potential as a modulator of critical cellular processes.

Several compounds share structural similarities with 15-oxospiramilactone, each exhibiting unique properties:

Compound NameStructure TypeBiological ActivityUnique Features
SpiramilactoneDiterpenoidAntimicrobial propertiesNatural product with traditional medicinal uses
Taxol (Paclitaxel)DiterpenoidAnticancer agentKnown for its role in cancer therapy
ForskolinDiterpeneActivates adenylate cyclaseIncreases cyclic AMP levels
Ginkgolide BDiterpeneNeuroprotective effectsDerived from Ginkgo biloba with antioxidant properties

15-Oxospiramilactone stands out due to its specific action on mitochondrial dynamics and Wnt signaling modulation, making it a unique candidate for therapeutic development compared to other diterpenoids that may not target these pathways directly .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

358.2144

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: He X, Zhang W, Yan C, Nie F, Li C, Liu X, Fei C, Li S, Song X, Jia Y, Zeng R, Wu D, Pan W, Hao X, Li L. Chemical biology reveals CARF as a positive regulator of canonical Wnt signaling by promoting TCF/β-catenin transcriptional activity. Cell Discov. 2017 Jan 31;3:17003. doi: 10.1038/celldisc.2017.3. eCollection 2017. PubMed PMID: 28417011; PubMed Central PMCID: PMC5387711.
2: Wang W, Liu H, Wang S, Hao X, Li L. A diterpenoid derivative 15-oxospiramilactone inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis. Cell Res. 2011 May;21(5):730-40. doi: 10.1038/cr.2011.30. Epub 2011 Feb 15. PubMed PMID: 21321609; PubMed Central PMCID: PMC3203668.

Explore Compound Types